(2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid
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Overview
Description
(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid is a chiral amino acid derivative with a unique structure that includes a phenyl ring substituted with two methyl groups at the 2 and 4 positions. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,4-dimethylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides are often used in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
Scientific Research Applications
(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the chiral center and the functional groups of the compound. The pathways involved could include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylacetic acid: Lacks the methyl substitutions on the phenyl ring.
2-Amino-2-(4-methylphenyl)acetic acid: Has a single methyl group at the 4 position.
2-Amino-2-(2,4-dimethoxyphenyl)acetic acid: Contains methoxy groups instead of methyl groups.
Uniqueness
(S)-2-Amino-2-(2,4-dimethylphenyl)acetic acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13NO2 |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,4-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-3-4-8(7(2)5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
RAXDTKWYXLIFNK-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C(=O)O)N)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)N)C |
Origin of Product |
United States |
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